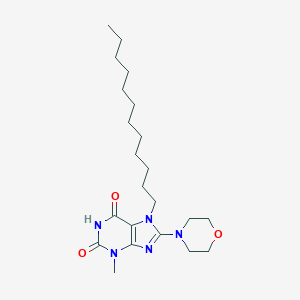
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: is a complex organic compound with the molecular formula C22H37N5O3 . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The compound’s unique structure includes a dodecyl chain, a methyl group, and a morpholine ring, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dodecyl halide under basic conditions. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine derivative is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
相似化合物的比较
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: can be compared with other purine derivatives, such as:
- 7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- 7-Nonyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of This compound lies in its specific combination of a dodecyl chain and a morpholine ring, which imparts distinct physical and chemical characteristics.
属性
分子式 |
C22H37N5O3 |
|---|---|
分子量 |
419.6g/mol |
IUPAC 名称 |
7-dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C22H37N5O3/c1-3-4-5-6-7-8-9-10-11-12-13-27-18-19(25(2)22(29)24-20(18)28)23-21(27)26-14-16-30-17-15-26/h3-17H2,1-2H3,(H,24,28,29) |
InChI 键 |
WNOYSUHSGUKNGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
规范 SMILES |
CCCCCCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


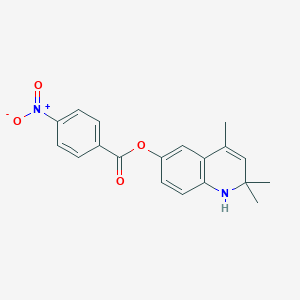
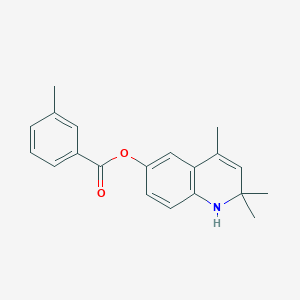
![tetramethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414227.png)
![Dimethyl 2-[2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414228.png)
![2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414230.png)
![4,4,8-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414231.png)
![2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414232.png)
![ethyl cyano{3-[(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}acetate](/img/structure/B414233.png)
![1,6-bis[4-(butyloxy)phenyl]-2,5-bis[(diethylamino)methyl]hexane-1,6-dione](/img/structure/B414235.png)
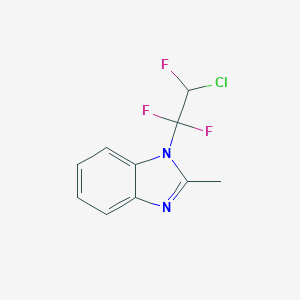
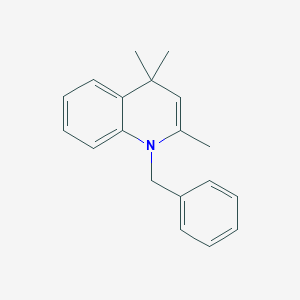
![2-(4-butoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414242.png)
![5,6-dimethyl-2-[4-(morpholin-4-yl)phenyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B414244.png)
![2-chloro-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B414245.png)
